molecular formula C17H23NO5 B558129 Boc-O-allyl-L-tyrosine CAS No. 127132-38-1

Boc-O-allyl-L-tyrosine

Cat. No. B558129
M. Wt: 321.4 g/mol
InChI Key: YIRRNENSHUFZBH-AWEZNQCLSA-N
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Description

Boc-O-allyl-L-tyrosine, also known as Boc-Tyr(Allyl)-OH, is a compound with the empirical formula C17H23NO5 . It appears as a white to off-white powder . It is a derivative of L-Tyrosine, an amino acid, with a tert-butoxycarbonyl (Boc) protecting group and an allyl group attached to the phenolic hydroxyl group .


Synthesis Analysis

The synthesis of Boc-O-allyl-L-tyrosine involves the use of Boc-Tyr-OH, which is treated with sodium hydride (NaH) in dimethylformamide, and then with 3-bromocyclohexene . This results in the formation of N-Boc-O-(cyclohex-2-enyl)-L-tyrosine [Boc-Tyr(Che)-OH] in a yield of 70%. Further hydrogenation of Boc-Tyr(Che)-OH over PtO2 affords Boc-Tyr(Chx)-OH in almost quantitative yield .


Molecular Structure Analysis

The molecular structure of Boc-O-allyl-L-tyrosine is characterized by the presence of an allyl group attached to the phenolic hydroxyl group of tyrosine, and a Boc group attached to the amino group . The SMILES string for this compound is CC(C)(C)OC(=O)NC@@Hcc1)C(O)=O .


Chemical Reactions Analysis

Due to the gem-dimethyl substituent effect, Boc-O-allyl-L-tyrosine is found to be resistant to Claisen rearrangement in water .


Physical And Chemical Properties Analysis

Boc-O-allyl-L-tyrosine is a white to off-white powder . It has a molecular weight of 321.37 . It is stable under normal conditions and should be stored at a temperature of 2-8°C .

Scientific Research Applications

  • Synthesis of Synthetic Opioid Ligands : Boc-2',6'-dimethyl-l-tyrosine and derivatives, including Boc-O-allyl-L-tyrosine, are synthesized for use in opioid ligands. These compounds often display superior potency at opioid receptor subtypes (Bender et al., 2015).

  • Activity Probes for Protein Tyrosine Phosphatases (PTPases) : In the design and synthesis of activity probes for PTPases, Boc-O-allyl-L-tyrosine derivatives are used. These probes can be useful for labeling studies of PTPases from various sources (Lo, Wang & Wang, 1999).

  • Imaging of Protein Metabolism : In the development of tracers for imaging protein metabolism in vivo using positron emission tomography, Boc-O-allyl-L-tyrosine derivatives are synthesized and employed. For example, 2-[18F]Fluoro-L-tyrosine, a fluorine-labeled amino acid, is created using a Boc-protected tyrosine derivative (Hess et al., 2002).

  • Peptide Synthesis : Boc-O-allyl-L-tyrosine is also used in peptide synthesis. For instance, it serves as a side-chain protective group for tyrosine in peptides, which can be selectively cleaved using certain reagents under palladium catalysis (Loffet & Zhang, 2009).

Safety And Hazards

When handling Boc-O-allyl-L-tyrosine, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, such as chemical impermeable gloves, is advised. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-prop-2-enoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-5-10-22-13-8-6-12(7-9-13)11-14(15(19)20)18-16(21)23-17(2,3)4/h5-9,14H,1,10-11H2,2-4H3,(H,18,21)(H,19,20)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRRNENSHUFZBH-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-O-allyl-L-tyrosine

Synthesis routes and methods

Procedure details

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reactant
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C=CCOc1ccc(CC(NC(=O)OC(C)(C)C)C(=O)OC)cc1
Quantity
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reactant
Reaction Step One
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
SD Erickson, JA Simon, WC Still - The Journal of Organic …, 1993 - ACS Publications
… -BocO-allyl-L-tyrosine methyl ester as a yellow oil. Ammonia (20 mL) was condensed into a solution of JV-BocO-allyl-L-tyrosine … :1) to yield the JV-Boc-O-allyl-L-tyrosine amide (3) (13.0 g…
Number of citations: 61 pubs.acs.org
AJ Borchardt - 1996 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 0 search.proquest.com
MD Jackel - 2012 - rave.ohiolink.edu
Apratoxin A is a potent cytotoxic compound that was isolated from the marine cyanobacterium Lygbya majuscula by Moore, Paul, and co-workers and reported in 2001. Structurally, this …
Number of citations: 2 rave.ohiolink.edu
KCH Chua - 2013 - digital.library.adelaide.edu.au
Understanding protein structure and function is central for the development of therapeutics for the treatment of diseases and also novel biocompatible materials. Herein describes …
Number of citations: 1 digital.library.adelaide.edu.au
SD Erickson - 1993 - search.proquest.com
… Our stategy would focus on N-alkylating a suitable derivative of N-Boc-O-allylL-tyrosine amide thus avoiding both of the aforementioned problems. …
Number of citations: 2 search.proquest.com

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